
3-(Tert-butoxy)-2-chlorocyclobutan-1-one
Descripción general
Descripción
3-(Tert-butoxy)-2-chlorocyclobutan-1-one, also known as 2-chloro-3-(tert-butoxy)cyclobutane-1-one, is a cyclic ether that has been widely studied in scientific research due to its unique properties. It is a colorless liquid with a boiling point of 91-93°C, and a molecular weight of 168.56 g/mol. This compound is soluble in a variety of organic solvents, and has a high vapor pressure. 2-chloro-3-(tert-butoxy)cyclobutane-1-one has been used in a variety of applications, including as an intermediate in organic synthesis, as a reagent in analytical chemistry, and as a model compound for studying the behavior of cyclic ethers.
Mecanismo De Acción
3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one is a cyclic ether, which means that it has a cyclic structure with an oxygen atom in the center. This compound is highly reactive due to the presence of the chlorine atom, which can react with other molecules in order to form new compounds. The mechanism of action of this compound is dependent on the reaction it is involved in, but generally involves the breaking of the cyclic structure and the formation of new bonds.
Biochemical and Physiological Effects
3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one is not known to have any significant biochemical or physiological effects. This compound is highly reactive and is not likely to accumulate in the body, as it is quickly metabolized and excreted. Therefore, it is not expected to have any significant effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one has several advantages for laboratory experiments. It is a colorless liquid with a high vapor pressure, which makes it easy to handle and store. It is also soluble in a variety of organic solvents, which makes it useful for a variety of applications. Additionally, it has a low toxicity, making it safe to use in laboratory experiments.
The main limitation of this compound is its reactivity. As mentioned previously, this compound is highly reactive due to the presence of the chlorine atom. This can make it difficult to control the reaction, as the compound can quickly react with other molecules. Therefore, it is important to handle this compound with caution and to use appropriate safety measures when working with it.
Direcciones Futuras
The use of 3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one in scientific research is expected to continue to grow in the future. This compound has potential applications in the pharmaceutical industry, as it can be used in the synthesis of compounds with potential therapeutic effects. Additionally, this compound could be used as a model compound for studying the behavior of cyclic ethers. Finally, this compound could be used in the development of new synthetic methods and reagents.
Aplicaciones Científicas De Investigación
3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one has been used in a variety of scientific research applications. It has been used as an intermediate in organic synthesis and as a reagent in analytical chemistry. It has also been used as a model compound for studying the behavior of cyclic ethers. In addition, this compound has been used in the synthesis of compounds with potential applications in the pharmaceutical industry.
Propiedades
IUPAC Name |
2-chloro-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-8(2,3)11-6-4-5(10)7(6)9/h6-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYZTHDJRYGEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(=O)C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244102 | |
| Record name | Cyclobutanone, 2-chloro-3-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butoxy)-2-chlorocyclobutan-1-one | |
CAS RN |
1803601-57-1 | |
| Record name | Cyclobutanone, 2-chloro-3-(1,1-dimethylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanone, 2-chloro-3-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride](/img/structure/B1379478.png)
![2-Azaspiro[3.4]octane hydrochloride](/img/structure/B1379480.png)
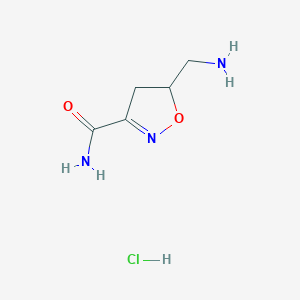


amine hydrochloride](/img/structure/B1379487.png)

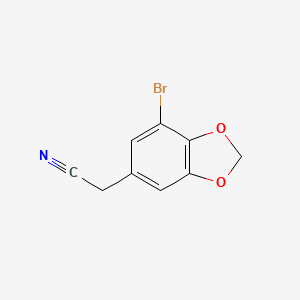
![4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine hydrochloride](/img/structure/B1379491.png)
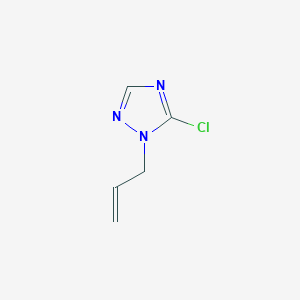
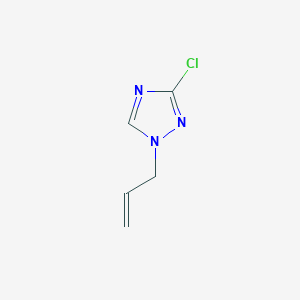
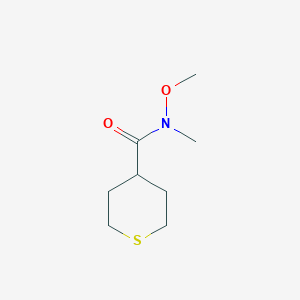
![tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate](/img/structure/B1379498.png)
